Cyclohexyl-(tetrahydro-pyran-4-YL)-amine hydrochloride

Description

Systematic IUPAC Name and Structural Representation

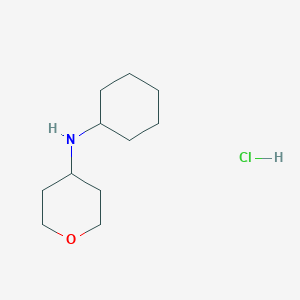

The systematic International Union of Pure and Applied Chemistry name for this compound is N-cyclohexyltetrahydro-2H-pyran-4-amine hydrochloride . Alternative acceptable systematic nomenclature includes N-cyclohexyloxan-4-amine hydrochloride , where "oxan" represents the systematic name for the tetrahydro-2H-pyran ring system. The structural representation reveals a complex molecular architecture featuring a six-membered cyclohexyl ring connected through an amino nitrogen bridge to a six-membered tetrahydropyran ring system.

The molecular structure consists of a cyclohexyl moiety (C₆H₁₁) attached via a nitrogen atom to the 4-position of a tetrahydro-2H-pyran ring (C₅H₉O), forming the complete amine base structure. The hydrochloride salt formation occurs through protonation of the amino nitrogen, resulting in the formation of an ammonium-chloride ionic pair that enhances the compound's stability and solubility characteristics. The three-dimensional conformational properties allow for optimal spatial arrangement facilitating various chemical interactions and reactions.

The simplified molecular-input line-entry system representation for this compound is documented as C1CCC(CC1)NC2CCOCC2.Cl , clearly illustrating the connectivity pattern between the cyclohexyl ring, the amino nitrogen, and the tetrahydropyran ring system along with the chloride counterion. The International Chemical Identifier provides additional structural specificity: 1S/C11H21NO.ClH/c1-2-4-10(5-3-1)12-11-6-8-13-9-7-11;/h10-12H,1-9H2;1H .

CAS Registry Number and Alternative Synonyms

The Chemical Abstracts Service registry number for this compound is 1158611-47-2 . This unique identifier serves as the primary reference for the hydrochloride salt form of the compound in chemical databases and regulatory documentation. The free base form of this compound, without the hydrochloride counterion, carries a separate Chemical Abstracts Service registry number of 859521-69-0 .

Multiple synonymous designations exist within scientific literature and commercial databases for this compound. The most commonly encountered alternative names include 2H-Pyran-4-amine, N-cyclohexyltetrahydro-, hydrochloride , Cyclohexyl-(tetrahydro-pyran-4-yl)-amine , and N-Cyclohexyl-tetrahydro-2H-pyran-4-amine . Additional systematic nomenclature variations documented in chemical databases include N-cyclohexyloxan-4-amine and hydrochloride and N-CYCLOHEXYLOXAN-4-AMINE HYDROCHLORIDE .

Properties

IUPAC Name |

N-cyclohexyloxan-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO.ClH/c1-2-4-10(5-3-1)12-11-6-8-13-9-7-11;/h10-12H,1-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMMVCADMNFWKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2CCOCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Cyclohexyl-(tetrahydro-pyran-4-YL)-amine hydrochloride is investigated for its potential therapeutic effects:

- Neuropharmacology: Research indicates that compounds with similar structures can interact with dopamine receptors, suggesting potential applications in treating neurological disorders .

- Antimicrobial Activity: Initial studies show promise in antimicrobial applications, particularly against drug-resistant strains of bacteria.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- Reagent in Chemical Reactions: It can participate in various reactions such as oxidation, reduction, and substitution to yield diverse derivatives, which are useful in synthesizing more complex molecules.

- Catalytic Processes: Its unique structure allows it to be utilized in catalytic hydrogenation processes, enhancing the efficiency of chemical transformations on an industrial scale.

Material Science

The compound's unique properties make it suitable for developing specialty chemicals:

- Polymer Chemistry: Investigations into its use as a monomer or additive for polymers are ongoing, focusing on enhancing material properties like flexibility and durability .

- Coatings and Adhesives: Its chemical reactivity can be exploited in formulating advanced coatings and adhesives with improved performance characteristics .

Comparative Studies

A comparative analysis with related compounds reveals distinct differences in biological activity and chemical reactivity:

| Compound Name | Biological Activity | MIC (μg/mL) | Notes |

|---|---|---|---|

| This compound | Unknown | N/A | Under investigation |

| 4PP-1 | Antimicrobial | 6.3 | Initial hit for TB |

| 4PP-2 | Antimicrobial | 2.0 | Improved activity with modifications |

| Compound 24 | Antimicrobial | 0.5 - 1.0 | Effective against drug-resistant TB |

This table highlights ongoing research into the antimicrobial properties of cyclohexyl derivatives, suggesting that structural modifications can enhance efficacy against resistant strains.

Pharmacokinetic Studies

Preliminary pharmacokinetic studies indicate moderate absorption and elimination profiles for similar compounds:

- C_max: Approximately 592 mg/mL observed in animal models.

- Elimination Rate: Slow elimination rates suggest prolonged activity within biological systems, which could be beneficial for therapeutic applications.

Mechanism of Action

The mechanism by which Cyclohexyl-(tetrahydro-pyran-4-YL)-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, influencing biological processes and signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituent Variations on the Amine Group

(a) 4-(3-Chlorophenyl)oxan-4-amine Hydrochloride (CAS: MFCD26096836)

- Structure : Features a 3-chlorophenyl group attached to the tetrahydropyran ring instead of a cyclohexyl group.

- Higher molecular weight (C₁₁H₁₄ClNO·HCl) and increased polarity due to the chlorine atom .

(b) Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine (CyPPA)

- Structure : Contains a pyrimidine-pyrazole heterocycle instead of tetrahydropyran.

- Key Differences :

Cyclohexylamine Derivatives with Aliphatic Chains

(a) Cyclohexyl-n-heptylamine Hydrochloride

- Structure : A linear heptyl chain replaces the tetrahydropyran ring.

- Key Differences :

(b) Cyclohexyl-(γ-methyl-n-amyl)amine

- Structure : Branched alkyl substituent (γ-methyl-amyl) on the amine.

Tetrahydropyran-Based Analogues

(a) N-[4-(Trifluoromethyl)cyclohexyl]tetrahydro-2H-pyran-4-amine

- Structure : Incorporates a trifluoromethyl group on the cyclohexyl ring.

- Key Differences :

(b) {[4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amine Hydrochloride

Physicochemical Comparison

Biological Activity

Cyclohexyl-(tetrahydro-pyran-4-YL)-amine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural properties, which combine a cyclohexyl group with a tetrahydro-pyran moiety. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following characteristics:

- Molecular Formula : C_{11}H_{19}ClN_{2}O

- Molecular Weight : Approximately 183.29 g/mol

- Structural Features :

- A cyclohexyl group, which may enhance lipophilicity and membrane permeability.

- A tetrahydro-pyran-4-yl group, contributing to its reactivity and potential biological interactions.

The biological activity of this compound is thought to involve interactions with specific molecular targets, such as receptors or enzymes. The amine functional group enhances nucleophilicity, which can facilitate binding to various biological molecules, potentially influencing signaling pathways and metabolic processes.

Table 1: Comparative Biological Activity of Similar Compounds

| Compound Name | Biological Activity | MIC (μg/mL) | Notes |

|---|---|---|---|

| This compound | Unknown | N/A | Under investigation |

| 4PP-1 | Antimicrobial | 6.3 | Initial hit for TB |

| 4PP-2 | Antimicrobial | 2.0 | Improved activity with structural modifications |

| Compound 24 | Antimicrobial | 0.5 - 1.0 | Effective against drug-resistant TB strains |

In a study focusing on structural analogs of cyclohexyl compounds, modifications to the tetrahydropyran structure significantly influenced biological activity. For example, the introduction of polar groups improved solubility but sometimes reduced overall antimicrobial effectiveness .

Pharmacokinetic Studies

Pharmacokinetic assessments indicate that compounds similar to this compound exhibit moderate absorption and elimination profiles in vivo. For instance, the compound displayed a maximum concentration (C_max) of approximately 592 mg/mL in animal models, with a slow elimination rate .

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials and Initial Transformations

Tetrahydropyran-4-ylmethanol is a common starting material for the tetrahydropyran moiety. It can be synthesized via reduction of ethyl tetrahydropyran-4-carboxylate using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at low temperature (0°C), yielding the alcohol intermediate with good purity and yield.

The preparation of tetrahydropyran-4-ylmethanol itself may involve oxidation and chromatographic purification steps. For example, a method involving oxidation of 4-methylenetetrahydropyran followed by silica gel chromatography with ethyl acetate-hexane as eluent has been reported to yield pure tetrahydropyran-4-ylmethanol.

Coupling with Cyclohexylamine

The key step in the synthesis of Cyclohexyl-(tetrahydro-pyran-4-yl)-amine involves nucleophilic substitution or reductive amination between cyclohexylamine and the tetrahydropyran-4-yl intermediate.

One documented approach is the direct reaction of cyclohexylamine with tetrahydropyran derivatives under controlled conditions, often in the presence of reducing agents or catalysts to facilitate amine formation.

For example, the reduction of an oxime intermediate derived from tetrahydropyran aldehyde with lithium aluminum hydride (LiAlH4) to form the amine has been demonstrated in related synthetic contexts.

Industrial Preparation Methods

Industrial synthesis typically scales up the laboratory methods while optimizing reaction parameters for yield, purity, and cost-effectiveness.

The reduction of esters to alcohols using LiAlH4 in THF is adapted to larger volumes with strict temperature control to maintain selectivity and avoid side reactions.

Purification steps such as distillation and recrystallization are employed to obtain the hydrochloride salt of Cyclohexyl-(tetrahydro-pyran-4-yl)-amine with high purity suitable for pharmaceutical or chemical applications.

The hydrochloride salt formation is usually achieved by treating the free amine with hydrochloric acid under controlled conditions to ensure complete salt formation and stability.

Detailed Reaction Data and Conditions

Purification and Quality Control

Purification techniques include silica gel chromatography (for intermediates), distillation under reduced pressure, and recrystallization.

Chromatographic purification of tetrahydropyran-4-ylmethanol using ethyl acetate-hexane mixtures ensures removal of impurities.

The final hydrochloride salt is typically recrystallized from solvents such as ethanol or isopropanol to achieve pharmaceutical-grade purity.

Research Findings and Comparative Analysis

Research indicates that the use of LiAlH4 is a reliable and efficient reducing agent for converting esters and oximes to the corresponding alcohols and amines, respectively, which are crucial intermediates in the synthesis of Cyclohexyl-(tetrahydro-pyran-4-yl)-amine hydrochloride.

Industrial processes emphasize temperature control and solvent choice to maximize yield and minimize side products.

The formation of oxime intermediates prior to reduction offers stereochemical control and purity advantages but adds complexity to the synthesis.

Summary Table of Preparation Methods

| Method | Key Intermediate | Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct amination of tetrahydropyran-4-ylmethanol with cyclohexylamine | Tetrahydropyran-4-ylmethanol | Cyclohexylamine, solvents | Mild heating or reflux | Simpler route, fewer steps | May require purification of product |

| Oxime intermediate reduction route | Tetrahydropyran aldehyde → oxime → amine | O-benzylhydroxylamine HCl, LiAlH4 | Multiple steps, low temperature | Higher stereochemical control | More complex, longer synthesis |

| Industrial scale reduction of ester to alcohol followed by amination | Ethyl tetrahydropyran-4-carboxylate | LiAlH4, cyclohexylamine | Controlled temperature, large scale | Scalable, high purity | Requires careful handling of reagents |

Q & A

Q. What are the standard synthetic routes for Cyclohexyl-(tetrahydro-pyran-4-YL)-amine hydrochloride, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. For example, a general procedure for tetrahydropyran derivatives involves reacting but-3-en-1-ol with carbonyl compounds in acetonitrile under catalytic conditions, followed by extraction and silica gel purification . The hydrochloride salt is formed via acidification of the free amine. Intermediate characterization relies on H NMR, C NMR, and FT-IR to confirm structural integrity and purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : To confirm the cyclohexyl and tetrahydropyran moieties, including stereochemical assignments.

- Mass spectrometry (MS) : For molecular weight verification (e.g., calculated MW: ~243.73 g/mol for related derivatives) .

- Elemental analysis : To validate stoichiometry and purity.

- HPLC : For assessing purity (>98% in some cases) .

Q. What are the primary research applications of this compound in medicinal chemistry?

It serves as a scaffold for developing kinase inhibitors and modulators of ion channels. For instance, structurally similar compounds like CyPPA (a cyclohexyl-pyrimidine derivative) act as positive modulators of calcium-activated potassium channels, highlighting its potential in neurological drug discovery .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield and purity of this compound?

Optimization strategies include:

- Catalyst screening : Testing palladium on carbon or aluminum chloride to enhance reaction efficiency .

- Solvent selection : Acetonitrile improves reaction homogeneity, while ethyl acetate aids in post-reaction extraction .

- Temperature control : Room-temperature reactions reduce side products in sensitive steps .

- Purification protocols : Gradient silica gel chromatography or recrystallization to achieve >98% purity .

Q. How should contradictory bioactivity data between in vitro and in vivo studies be addressed?

Discrepancies may arise from metabolic instability or off-target effects. Mitigation approaches include:

- Comparative assays : Parallel testing in primary cell lines (e.g., SH-SY5Y neuroblastoma cells) and animal models to assess cytotoxicity and target engagement .

- Metabolite profiling : LC-MS/MS to identify degradation products or active metabolites .

- Dose-response validation : Using 11-point dilution series (1 nM–50 μM) to confirm potency thresholds and selectivity ratios .

Q. What methodologies are used to elucidate the compound’s mechanism of action in kinase modulation?

Advanced techniques include:

Q. How can structure-activity relationship (SAR) studies improve the compound’s therapeutic index?

SAR strategies involve:

- Side-chain modifications : Introducing substituents (e.g., methyl, chloro) to the cyclohexyl or pyran rings to enhance binding specificity .

- Bioisosteric replacements : Substituting tetrahydropyran with piperidine or morpholine to improve solubility .

- Pharmacokinetic profiling : Assessing logP, plasma stability, and CNS penetration in preclinical models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.